molecular formula C10H18ClNO2 B2914758 Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride CAS No. 2243516-25-6

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride

Cat. No.: B2914758
CAS No.: 2243516-25-6
M. Wt: 219.71
InChI Key: XGJWSVJNGFECBX-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 . It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic amine with methyl chloroformate in the presence of a base to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is purified through crystallization or chromatography techniques to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-11-7-10(8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJWSVJNGFECBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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